Biochemical Potency: AM-8735 vs. AM-6761 and Nutlin-3a in HTRF Assay
In a homogeneous time-resolved fluorescence (HTRF) assay measuring MDM2-p53 binding inhibition, AM-8735 demonstrates an IC50 of 0.4 nM [1]. This value places it between the more potent analog AM-6761 (IC50 = 0.1 nM) [2] and the earlier-generation inhibitor Nutlin-3a (IC50 = 90 nM) . The 225-fold improvement over Nutlin-3a highlights the substantial potency gain achieved with the morpholinone scaffold, while the 2.5-fold lower potency relative to AM-6761 provides a defined benchmark for researchers seeking a balance between extreme potency and potentially differentiated cellular or in vivo behavior.
| Evidence Dimension | Biochemical inhibition of MDM2-p53 interaction |
|---|---|
| Target Compound Data | IC50 = 0.4 nM |
| Comparator Or Baseline | AM-6761: IC50 = 0.1 nM; Nutlin-3a: IC50 = 90 nM |
| Quantified Difference | AM-8735 is 225-fold more potent than Nutlin-3a and 2.5-fold less potent than AM-6761 |
| Conditions | HTRF assay (cell-free, recombinant MDM2 and p53 proteins) |
Why This Matters
This quantifies AM-8735's exact position in the potency landscape, enabling researchers to select the appropriate tool compound for assays requiring high sensitivity but not maximal inhibition.
- [1] Gonzalez AZ, Li Z, Beck HP, et al. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. J Med Chem. 2014;57(6):2472-2488. doi:10.1021/jm401767k View Source
- [2] Gonzalez AZ, Li Z, Beck HP, et al. Novel inhibitors of the MDM2-p53 interaction featuring hydrogen bond acceptors as carboxylic acid isosteres. J Med Chem. 2014;57(7):2963-2988. doi:10.1021/jm401911v View Source
